molecular formula C17H18N4O3S B10832947 Azole benzene derivative 1

Azole benzene derivative 1

Cat. No.: B10832947
M. Wt: 358.4 g/mol
InChI Key: VBUUZRSRCDYYFW-UHFFFAOYSA-N
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Description

Azole benzene derivative 1 is a compound belonging to the azole family, which is a class of five-membered heterocyclic aromatic compounds containing nitrogen atoms. Azoles are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azole benzene derivative 1 typically involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds . This method is straightforward and rapid, allowing for the efficient production of polysubstituted azoles. The reaction conditions often include the use of transition-metal catalysts and photoredox reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step procedures, including esterification, addition of hydrazine, and cyclization in a basic medium . These steps are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azole benzene derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, 1,3-dicarbonyl compounds, and various transition-metal catalysts . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from the reactions of this compound include various substituted azoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

4-methyl-2-[4-(2-methylpropoxy)-3-(triazol-1-yl)phenyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C17H18N4O3S/c1-10(2)9-24-14-5-4-12(8-13(14)21-7-6-18-20-21)16-19-11(3)15(25-16)17(22)23/h4-8,10H,9H2,1-3H3,(H,22,23)

InChI Key

VBUUZRSRCDYYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)N3C=CN=N3)C(=O)O

Origin of Product

United States

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